CYP1A1 Inhibition Profile vs. α-Naphthoflavone
7,8-Dimethoxy-4H-chromen-4-one exhibits moderate inhibitory activity against cytochrome P450 1A1 (CYP1A1) in rat liver microsomes, with an IC50 of 5.0 µM [1]. This places it as a less potent but structurally distinct CYP1A1 inhibitor compared to the prototypical inhibitor α‑naphthoflavone (IC50 ~0.01–0.05 µM in similar assays [2]). The compound also shows selectivity against CYP2B1 (IC50 = 53 µM), indicating a degree of isoform preference [1].
| Evidence Dimension | Inhibition of CYP1A1 (aryl hydrocarbon hydroxylase activity) |
|---|---|
| Target Compound Data | IC50 = 5.0 µM (5,000 nM) in 3-methylcholanthrene-induced rat liver microsomes at 260 µM |
| Comparator Or Baseline | α-Naphthoflavone: IC50 ≈ 0.01–0.05 µM (typical literature value); unsubstituted chromone: no significant inhibition reported |
| Quantified Difference | ~100‑ to 500‑fold lower potency than α‑naphthoflavone, but >10‑fold selectivity over CYP2B1 |
| Conditions | Rat liver microsomes, aryl hydrocarbon hydroxylase assay |
Why This Matters
The moderate CYP1A1 inhibition profile makes 7,8-dimethoxy-4H-chromen-4-one a useful tool compound for studying structure-activity relationships in chromone-based CYP modulators without the extreme potency of α‑naphthoflavone, which can complicate dose-response interpretation.
- [1] BindingDB. (n.d.). BDBM50404853 (CHEMBL156313): 7,8-dimethoxy-4H-chromen-4-one CYP1A1 IC50 = 5000 nM. Binding Database, University of California San Diego. View Source
- [2] Shimada, T., et al. (1998). Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens by flavonoids. Chemical Research in Toxicology, 11(9), 1048-1056. doi:10.1021/tx980102y View Source
